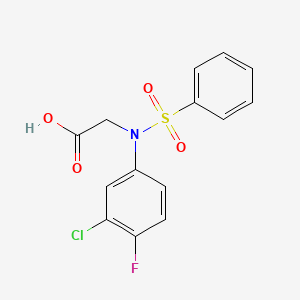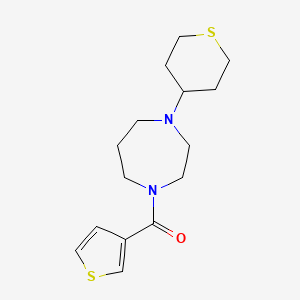
N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine, also known as CP-466722, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the enzyme glycine transporter 1 (GlyT1), which plays a crucial role in regulating the levels of the neurotransmitter glycine in the brain. In
Wirkmechanismus
N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine acts as a potent inhibitor of GlyT1, which is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine increases the levels of glycine in the brain, which in turn enhances the activity of NMDA receptors. This leads to improved synaptic plasticity and cognitive function. N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine has also been shown to modulate the activity of other neurotransmitter systems, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine has been shown to have a number of biochemical and physiological effects in animal models. It has been found to increase the levels of glycine in the brain, enhance the activity of NMDA receptors, and modulate the activity of other neurotransmitter systems. N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine has also been found to reduce inflammation and oxidative stress in the brain, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of GlyT1, making it a valuable tool for studying the role of glycine in various neurological and psychiatric disorders. N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine is also stable and easily synthesized, making it suitable for use in large-scale experiments. However, there are some limitations to its use. N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine has poor solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its effects may vary depending on the animal model and experimental conditions used.
Zukünftige Richtungen
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine. One area of interest is the development of more potent and selective GlyT1 inhibitors with improved pharmacokinetic properties. Another area of research is the exploration of the potential therapeutic applications of N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine in other neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the mechanisms of action of N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine and its effects on various neurotransmitter systems.
Synthesemethoden
The synthesis of N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine involves a multistep process starting from commercially available starting materials. The first step involves the synthesis of 3-chloro-4-fluoroaniline, which is then reacted with phenylsulfonyl chloride to form N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)aniline. This intermediate is then converted to N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine by reacting it with glycine in the presence of a base. The final product is obtained in high yield and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and reduce symptoms of schizophrenia and depression in animal models. N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine has also been found to enhance the efficacy of other drugs used in the treatment of these disorders. Additionally, N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine has shown promise in the treatment of chronic pain and drug addiction.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-4-fluoroanilino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO4S/c15-12-8-10(6-7-13(12)16)17(9-14(18)19)22(20,21)11-4-2-1-3-5-11/h1-8H,9H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFFJWTXYKDKCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(Aminosulfonyl)phenyl]-2-bromopropanamide](/img/structure/B2392419.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxyacetamide](/img/structure/B2392422.png)
![2-Phenylmethoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2392423.png)
![3-Azido-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid](/img/structure/B2392425.png)
![N-(4-ethoxyphenyl)-2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2392426.png)
![N-(3-methoxybenzyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2392427.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-indazole-3-carboxamide](/img/structure/B2392428.png)


![N-(2-ethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2392434.png)
![4-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2392436.png)
![3-((4-bromophenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2392437.png)
